molecular formula C4H3F3N2O B1314403 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one CAS No. 76480-99-4

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

Cat. No.: B1314403
CAS No.: 76480-99-4
M. Wt: 152.07 g/mol
InChI Key: POUDXLOEZWUVFL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is a high-value fluorinated heterocyclic building block designed for advanced chemical synthesis and drug discovery research. Compounds featuring the trifluoromethyl pyrazole core are extensively investigated for their broad spectrum of biological activities, driven by the enhanced lipophilicity and metabolic stability imparted by the trifluoromethyl group, which often improves bioavailability . This scaffold holds significant promise in medicinal chemistry for the development of novel anti-inflammatory and antibacterial agents. Research into structurally similar trifluoromethylpyrazoles, such as Celecoxib, underscores their potential as selective COX-2 inhibitors . Furthermore, in agrochemical research , the trifluoromethyl pyrazole structure is a key motif in the design of new insecticides and fungicides, acting as a bioisostere for compounds like Fipronil and Penthiopyrad . Its utility extends to multicomponent reactions for constructing complex heterocyclic systems, such as chromeno[2,3-b]pyridines, which are privileged scaffolds in pharmaceutical development . Researchers can leverage this compound as a critical intermediate to explore new chemical spaces and develop candidates with optimized efficacy and safety profiles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUDXLOEZWUVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428122
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76480-99-4
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Trifluoromethyl 1h Pyrazol 3 2h One

Sustainable Synthetic Approaches

The principles of green chemistry have spurred the development of environmentally benign methods for the synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Systems in Green Synthesis of Fluorinated Pyrazolones

The use of catalytic systems is a cornerstone of green chemistry, offering pathways to desired products with higher efficiency and selectivity while minimizing waste. In the synthesis of pyrazolones, various catalysts have been explored to facilitate the cyclocondensation reaction between a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), and hydrazine (B178648).

Silver-catalyzed synthesis has been reported for 5-aryl-3-trifluoromethyl pyrazoles, proceeding through sequential nucleophilic addition, intramolecular cyclization, elimination, and a beilstein-journals.orgmit.edu-H shift. researchgate.netmdpi.com While this specific example leads to a different substitution pattern, the catalytic principle can be applied to the synthesis of other pyrazole (B372694) derivatives. For the synthesis of pyrazolone (B3327878) compounds, imidazole has been employed as a catalyst in aqueous media, demonstrating a green and facile approach. nih.govresearchgate.net The catalytic role of imidazole involves activating the nucleophile through proton abstraction from the active methylene group. nih.gov

Recent research has also focused on the development of reusable heterogeneous catalysts. For instance, a novel nano copper catalyst immobilized on a modified layered double hydroxide has been successfully used for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, showcasing high yields and catalyst reusability over multiple cycles. google.com Such advancements in catalytic systems hold significant promise for the sustainable production of this compound.

Solvent-Minimization and Aqueous Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key aspect of green chemistry is the reduction or replacement of these solvents. Solvent-free reactions and the use of water as a reaction medium are highly desirable alternatives.

Solvent-free synthesis of pyrazole derivatives under microwave irradiation has been demonstrated to be an efficient and environmentally friendly method. chemrxiv.org One-pot, three-component reactions for the synthesis of trifluoromethylated pyrazole derivatives have been successfully carried out under solvent-free conditions at elevated temperatures, offering operational simplicity and high yields. acs.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of pyrazolone compounds has been achieved in aqueous media using catalytic amounts of imidazole. nih.govresearchgate.net The use of water as a solvent can also play a role in activating reactants through hydrogen bonding. nih.gov Patents for the preparation of N-substituted derivatives of 5-(trifluoromethyl)-1H-pyrazol-3-ol describe the use of aqueous solutions of hydrazines, highlighting the feasibility of aqueous reaction media in industrial processes. researchgate.netresearchgate.net

Energy-Efficient Synthetic Strategies (e.g., Microwave, Photochemical)

Energy-efficient synthetic methods like microwave-assisted synthesis and photochemical reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of pyrazole derivatives. chemrxiv.orgresearchgate.netsphinxsai.comnih.govajrconline.orgekb.eg This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. sphinxsai.comnih.govasianjpr.com A comparative study on the synthesis of phenyl-1H-pyrazoles demonstrated that microwave heating at 60°C for 5 minutes resulted in yields of 91-98%, whereas conventional heating at 75°C for 2 hours gave yields of 72-90%. nih.gov

Reaction ConditionYield (%)
Microwave (60°C, 5 min)91 - 98
Conventional (75°C, 2 hr)72 - 90

Table 1. Comparison of yields for the synthesis of phenyl-1H-pyrazoles using microwave-assisted versus conventional heating methods. nih.gov

Photochemical synthesis offers another energy-efficient route. For instance, pyrazolines have been synthesized from tetrazoles in a continuous flow system using UV light, a reagent-free "photo-click" strategy that generates nitrogen gas as the only byproduct. thieme.deresearchgate.net While a specific photochemical synthesis for this compound is not yet widely reported, this area presents a promising avenue for future research.

Chemo- and Regioselective Synthesis

The reaction of unsymmetrical β-dicarbonyl compounds like ethyl 4,4,4-trifluoroacetoacetate with hydrazine can potentially lead to two regioisomeric pyrazolones: this compound and 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one. Achieving high regioselectivity is a critical challenge in the synthesis of the desired 5-trifluoromethyl isomer.

The regioselectivity of this condensation is influenced by the different electrophilicity of the two carbonyl groups in ETFAA. The carbonyl group adjacent to the trifluoromethyl group is more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. The initial attack of the hydrazine at the more electrophilic carbonyl carbon generally leads to the formation of the desired 5-trifluoromethylpyrazole. beilstein-journals.orgmit.edunih.govcore.ac.uk

Several strategies have been developed to control the regioselectivity. One approach involves the use of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, which upon direct cyclocondensation with phenylhydrazine, furnish 1-substituted-5-trifluoromethyl-1H-pyrazoles with high regioselectivity. mit.educore.ac.uk A two-step procedure involving the reaction of trifluoromethylated enones with hydrazones followed by acidic deprotection and cyclization can be employed to selectively synthesize the 3-trifluoromethyl isomer. mit.edu By carefully choosing the synthetic strategy, both the 1,3- and 1,5-isomers can be obtained regioselectively. core.ac.uk

Patents for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a tautomer of the N-methylated target compound, describe methods to achieve high selectivity. For instance, reacting ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in an aqueous medium can yield a selectivity of 98.1 : 1.9 for the desired isomer. researchgate.net Another patent reports a selectivity of 99.2 : 0.8 when using sulfuric acid as a catalyst. google.com

CatalystSelectivity (5-CF3 : 3-CF3)Yield (%)
None (in water)6 : 149
Acetic Acid96 : 486.5
Sulfuric Acid99.2 : 0.887.5
Trifluoroacetic Acid--

Table 2. Selectivity and yields for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with different catalysts. researchgate.netgoogle.com

Continuous Flow Chemistry Applications in Compound Preparation

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. mit.eduresearchgate.netajrconline.orgthieme.denih.govnih.govbeilstein-journals.org

The application of continuous flow technology to the synthesis of fluorinated pyrazoles has been demonstrated. beilstein-journals.orgmit.edunih.gov A rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles and pyrazolines has been developed, which allows for the safe handling of hazardous intermediates like diazoalkanes at elevated temperatures. mit.eduresearchgate.netnih.gov This assembly-line approach enables the sequential modification of a common pyrazole core to generate diverse products. mit.edunih.gov

A sequential gas/liquid–liquid/liquid flow process has been developed for the synthesis of 4-fluoropyrazole derivatives from diketones, fluorine gas, and hydrazines in a single, telescoped process. beilstein-journals.org In this system, the fluorination occurs in the first stage, followed by cyclization in the subsequent stages, all within a continuous flow reactor. beilstein-journals.org While this example produces a different derivative, the principles and the reactor setup can be adapted for the synthesis of this compound.

The synthesis of N-methyl-3-(trifluoromethyl)-1H-pyrazoles has been achieved using a flow reactor for the lithiation step, followed by trapping the intermediate in a batch process. thieme-connect.comenamine.net This hybrid approach demonstrates the flexibility of combining flow and batch processes to optimize different reaction steps.

Process Optimization for Industrial Scale-Up of this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. Key considerations for the scale-up of this compound synthesis include reaction conditions, solvent selection, purification methods, and waste management.

Patents for the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol provide valuable insights into scalable processes. researchgate.netgoogle.comresearchgate.netgoogle.comnih.gov These patents often describe reaction conditions that are amenable to large-scale production, such as using aqueous media and controlling the addition of reagents to manage the reaction exotherm. For example, the dropwise addition of an aqueous solution of methyl hydrazine to ethyl 4,4,4-trifluoroacetoacetate at a controlled temperature is a common procedure. researchgate.netresearchgate.net

Purification of the final product is another critical aspect of industrial scale-up. The patents describe purification by crystallization from the reaction mixture, followed by filtration and drying. researchgate.netgoogle.com The choice of solvent for crystallization and washing is crucial for obtaining a high-purity product.

The management of byproducts and waste streams is also a significant challenge in industrial synthesis. The regioselectivity of the reaction is paramount to minimize the formation of the undesired 3-trifluoromethyl isomer, which would otherwise require separation, adding to the cost and complexity of the process. The use of catalytic methods and green solvents, as discussed in the sustainable synthesis section, can significantly reduce the environmental impact of the manufacturing process.

Furthermore, the tautomeric nature of pyrazolones, existing as a mixture of OH, CH, and NH forms, can influence their physical properties and reactivity, which needs to be considered during process development and product formulation. nih.govresearchgate.netnih.govfu-berlin.declockss.org

Chemical Reactivity and Derivatization Strategies of 5 Trifluoromethyl 1h Pyrazol 3 2h One

Electrophilic Functionalization at Carbon Centers

The C4 position of the pyrazolone (B3327878) ring is particularly susceptible to electrophilic attack, a consequence of the enol tautomer's electron-rich nature. This reactivity has been exploited for various functionalizations, including halogenation and sulfenylation.

Halogenation: The introduction of halogen atoms at the C4 position is a common strategy to create intermediates for further derivatization. For instance, bromination of related 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) proceeds under mild conditions, demonstrating the feasibility of functionalizing the 4-position. researchgate.net This bromide can then be used in subsequent reactions like Br-Li exchange to introduce other functional groups. researchgate.net

Sulfenylation: The pyrazolone ring can be functionalized with sulfur electrophiles. A notable example is the bismuth(III)-promoted trifluoromethylthiolation of pyrazolin-5-ones. nih.gov In this reaction, the pyrazolone undergoes keto-enol tautomerization, and the resulting enolate attacks an electrophilic "CF3S+" source generated from trifluoromethanesulfenamide (PhNHSCF3) in the presence of BiCl3. nih.gov This method provides an efficient route to 4-((trifluoromethyl)thio)-5-hydroxy-1H-pyrazole derivatives in good to excellent yields. nih.gov The reaction is tolerant of various substituents on the pyrazolone ring, including halogen groups, which allows for further modifications. nih.gov

Table 1: Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones nih.gov
EntryR1 GroupR2 GroupProductYield (%)
1MethylPhenyl3a92
2EthylPhenyl3b85
3IsopropylPhenyl3c83
4PhenylPhenyl3g83
5Methyl4-Fluorophenyl3i95
6Methyl4-Chlorophenyl3j96

Reaction conditions: Pyrazolin-5-one (0.5 mmol), BiCl3 (1.0 mmol), PhNHSCF3 (1.0 mmol), DCE (2 mL), Ar, 80 °C.

Nucleophilic Reactivity and Substitution Pathways

The tautomeric nature of 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one allows it to act as a nucleophile from multiple sites, primarily the nitrogen and oxygen atoms. The oxygen atom of the enol form can react with electrophiles, leading to O-substituted products such as pyrazole (B372694) ethers. This reactivity is fundamental to many derivatization strategies, although it often competes with N-functionalization. The specific outcome (N- vs. O-substitution) can be controlled by the choice of reagents, solvents, and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and pyrazole scaffolds are frequently used in this context. While direct cross-coupling of the C-H bonds of this compound is an area of ongoing research, strategies involving pre-functionalized derivatives are well-established. For example, a halogenated pyrazolone (e.g., at the C4 position) can serve as a substrate for Suzuki or Sonogashira coupling reactions to introduce aryl or alkynyl groups.

Palladium-catalyzed reactions are particularly prominent. A pyrazole-directed C(sp³)–H olefination has been developed, where the pyrazole ring acts as a directing group to facilitate the formation of a palladacycle intermediate, leading to olefination at an adjacent alkyl group. nih.gov While this example involves a different position, it highlights the utility of the pyrazole moiety in directing C-H activation. Furthermore, efficient palladium-catalyzed cross-coupling methods have been developed for other N-heterocycles like 5-bromo-1,2,3-triazine, suggesting that a similar approach could be applied to a C4-bromo-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one derivative. uzh.ch These reactions often employ specialized phosphine (B1218219) ligands to achieve high yields and selectivity. uzh.chresearchgate.net

Heteroatom Functionalization (N-Alkylation, N-Acylation)

Functionalization of the nitrogen atoms is one of the most common derivatization strategies for pyrazolones. The presence of two nitrogen atoms (N1 and N2) can lead to the formation of regioisomers, and controlling the selectivity of these reactions is a key synthetic challenge.

N-Alkylation and N-Arylation: The reaction of pyrazolones with alkyl or aryl halides typically occurs at the N1 or N2 position. The regioselectivity is influenced by the nature of the substituent at the C5 position (the CF3 group in this case), the electrophile, and the reaction conditions. acs.orgnih.gov For instance, studies on the methylation of 3-trifluoromethyl-1H-pyrazol-5-ol have explored the competitive nature of N1-, N2-, O-, and C-methylation. dntb.gov.ua The synthesis of 1,5-diarylpyrazoles, which are important for their biological activities, often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648), which directly establishes the N-substituent. dntb.gov.ua

N-Acylation: Similar to alkylation, acylation reactions can occur at the nitrogen atoms, leading to N-acyl pyrazolone derivatives. These reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base. The resulting products can have altered chemical and biological properties.

Table 2: Regiocontrolled Synthesis of Pyrazoles from Trichloromethyl Enones and Hydrazines nih.gov
Hydrazine TypeProduct RegioisomerTypical Yield Range (%)
Arylhydrazine Hydrochloride1,3-Disubstituted37–97
Free Arylhydrazine1,5-Disubstituted52–83

This table illustrates how the choice of hydrazine reagent dictates the N-substitution pattern during pyrazole synthesis, a principle applicable to subsequent N-functionalization.

Cycloaddition Reactions Involving the Pyrazolone Ring

The pyrazolone ring can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. These reactions expand the structural diversity of pyrazole-based compounds significantly.

A notable example is the chemo- and regioselective defluorinative [3+3] annulation between pyrazolones and (trifluoromethyl)alkenes. researchgate.net This reaction constructs 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles in high yields under mild conditions. researchgate.net The reaction proceeds by leveraging the different nucleophilic sites of the pyrazolone, leading to a fused six-membered ring.

Additionally, [3+2] cycloaddition reactions are fundamental to the synthesis of the pyrazole ring itself. For example, the reaction of in-situ generated nitrile imines with various dipolarophiles is a common method for creating trifluoromethyl-substituted pyrazoles. researchgate.netacs.orgmdpi.comresearchgate.net In one variation, the reaction of nitrile imines with (E)-3,3,3-trichloro-1-nitroprop-1-ene unexpectedly leads to a 5-nitropyrazole through a cycloaddition followed by a unique elimination of chloroform, showcasing the complex reaction pathways available. nih.gov

Ring-Opening and Rearrangement Processes

While the pyrazole ring is generally stable, certain derivatives can undergo ring-opening or rearrangement reactions under specific conditions, such as photochemical irradiation. For instance, a photoinduced ring-opening of a related fused pyrazolo[1,2-a]pyrazole system has been reported. mdpi.com Irradiation of methyl 1-aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates can lead to the formation of ring-opened products, particularly in the presence of catalysts like diaryl disulfides. mdpi.com Such reactions provide pathways to acyclic or alternative heterocyclic structures that are not readily accessible through other means. These transformations, while less common, highlight the potential for significant structural modification of the pyrazole core.

Medicinal Chemistry Applications of 5 Trifluoromethyl 1h Pyrazol 3 2h One Derivatives

Structure-Activity Relationship (SAR) Studies in Drug Discovery Programs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds into potent and selective drug candidates. For derivatives of 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one, SAR studies have been instrumental in elucidating the key structural features required for interaction with various biological targets.

Researchers have systematically modified the pyrazole (B372694) core at different positions to probe the chemical space and identify substitutions that enhance potency and selectivity. For instance, in the development of inhibitors for meprin α and β, two metalloproteases implicated in inflammatory diseases, a pyrazole scaffold was explored. nih.gov While the initial 3,5-diphenylpyrazole (B73989) showed high potency against meprin α, further SAR exploration revealed that introducing acidic moieties could increase activity against meprin β, although this did not improve selectivity. nih.gov

In another study focusing on store-operated Ca2+ entry (SOCE) inhibitors, analogues of SKF-96365 bearing substituted pyrazole platforms were synthesized. The SAR study examined the effect of trifluoromethyl groups on the pyrazole ring, the length of a linker chain, and the presence of a methoxy (B1213986) group on a phenylethyl skeleton. nih.gov These modifications led to the identification of a compound with an IC50 of 25 μM for SOCE inhibition. nih.gov

Furthermore, SAR studies on N-substituted phenyldihydropyrazolones as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease, have been conducted. frontiersin.org Modifications on the pyrazolone (B3327878) nitrogen, either directly or through a piperidine (B6355638) linker, revealed that more apolar compounds generally exhibited better activity. frontiersin.org While the potency could not be improved beyond the initial lead compound, the study provided valuable SAR insights for future drug discovery efforts against this neglected tropical disease. frontiersin.org

Compound SeriesTargetKey SAR FindingsReference
Pyrazole-based hydroxamic acidsMeprin α and βIntroduction of acidic moieties increased activity against meprin β but did not improve selectivity. nih.gov nih.gov
SKF-96365 analogues with trifluoromethylpyrazoleStore-Operated Calcium Entry (SOCE)Modifications of the pyrazole ring, linker chain, and phenylethyl skeleton led to a compound with an IC50 of 25 μM. nih.gov nih.gov
N-substituted phenyldihydropyrazolonesTrypanosoma cruziMore apolar compounds showed better activity. A piperidine linker offered new derivatization opportunities. frontiersin.org frontiersin.org

Target Identification and Validation for Therapeutic Agents

The identification and validation of molecular targets are crucial steps in modern drug discovery. Derivatives of this compound have been successfully employed to modulate the activity of several validated therapeutic targets.

One notable example is the identification of novel and selective inhibitors of monoamine oxidase B (MAO-B) for the improvement of memory and cognition. nih.gov A high-throughput screening campaign identified a small molecule hit, which was later found to exert its effects through the inhibition of MAO-B. This led to the optimization of a series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides as potent and selective MAO-B inhibitors. nih.gov

In the field of anti-inflammatory drug discovery, derivatives of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole have been investigated as potential cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular docking studies were performed to rationalize the anti-inflammatory activity by studying the binding of these compounds to the active site of the COX-2 enzyme. nih.gov

More recently, pyrazole-based compounds have been explored as inhibitors of FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML). rsc.org Approximately 30% of AML cases involve activating mutations of FLT3. The designed biphenyl (B1667301) substituted pyrazoyl-ureas showed nanomolar activity against FLT3 and FLT3-driven cell lines, with a narrow selectivity profile. rsc.org

TargetTherapeutic AreaDerivative ClassKey FindingsReference
Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamidesIdentified as potent and selective inhibitors for memory and cognition enhancement. nih.gov nih.gov
Cyclooxygenase-2 (COX-2)Inflammation5-trifluoromethyl-Δ²-pyrazolines and 3-trifluoromethylpyrazolesExhibited significant anti-inflammatory activity, rationalized by docking studies. nih.gov nih.gov
FMS-like tyrosine kinase 3 (FLT3)Oncology (AML)Biphenyl substituted pyrazoyl-ureasDemonstrated nanomolar activity against FLT3 and FLT3-driven cell lines. rsc.org rsc.org

Pharmacological Profiling of Novel Analogs

The pyrazolone structural motif is associated with a broad spectrum of pharmacological activities. nih.gov Derivatives incorporating the 5-(trifluoromethyl) group have been profiled for various therapeutic effects, leveraging the enhanced properties imparted by fluorine substitution. acs.org

The pharmacological activities of pyrazolone derivatives are diverse and include anti-inflammatory, antimicrobial, antitumor, and central nervous system (CNS) effects. nih.govresearchgate.net For instance, novel 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles have been synthesized and shown to possess analgesic and anti-inflammatory properties. benthamscience.com The introduction of the trifluoromethyl group can significantly influence the lipophilicity and metabolic stability of these compounds, potentially leading to improved pharmacokinetic profiles. mdpi.com

In the context of infectious diseases, pyrazole derivatives have been investigated for their antimicrobial and antiviral activities. globalresearchonline.net The trifluoromethyl group can enhance the ability of these compounds to penetrate microbial cell membranes. Furthermore, pyrazole-based compounds have been explored as potential inhibitors of enzymes crucial for viral replication. globalresearchonline.net

The biopharmaceutical profiling of new antitumor pyrazole derivatives has also been a subject of research. mdpi.com While some of these compounds exhibit promising antiproliferative and cytotoxic effects, their poor solubility can be a limitation. mdpi.com Computational and in vitro methods have been used to assess their drug-likeness and predict their in vivo absorption, identifying key factors that could impact their oral bioavailability. mdpi.com

Metabolic Stability and Biotransformation Studies of Derivatives

The introduction of fluorine atoms, particularly the trifluoromethyl group, into drug candidates is a widely used strategy to block metabolic pathways and enhance metabolic stability. mdpi.com The high strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com

Studies on fluorinated compounds have shown that their presence can significantly alter the metabolic profile of a molecule. acs.org For pyrazole-based inhibitors, metabolic stability is a key parameter that is often evaluated during lead optimization. For example, in the development of pyrazole-based FLT3 inhibitors, compounds with limited metabolism in human microsomes were sought. rsc.org

The biotransformation of pyrazole derivatives can involve various enzymatic reactions, including oxidation, reduction, and conjugation. The position of the trifluoromethyl group on the pyrazole ring can influence which metabolic pathways are favored. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic properties and potential for drug-drug interactions.

The trifluoromethylthio group (CF3S-) is another fluorine-containing moiety that can be incorporated into pyrazolone derivatives to modulate their properties. nih.gov This group is highly lipophilic and can also influence the metabolic stability of the parent molecule. Efficient methods for the synthesis of trifluoromethylthiolated 5-hydroxy-1H-pyrazole derivatives have been developed, opening up new avenues for exploring the medicinal chemistry of these compounds. nih.gov

Agrochemical Applications of 5 Trifluoromethyl 1h Pyrazol 3 2h One Derivatives

Herbicidal Activity and Mechanism of Action Elucidation

Derivatives of 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one have been investigated for their herbicidal properties, with research indicating that their mode of action often involves the inhibition of critical plant enzymes. The trifluoromethyl group is a key feature that can increase the lipophilicity and electronegativity of the molecule, properties that can enhance its herbicidal efficacy. nih.gov

A primary mechanism of action for many pyrazole-based herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov This enzyme is crucial in the biosynthesis of plastoquinone (B1678516) and tocopherol, which are essential for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of these vital compounds, causing a characteristic bleaching of the plant tissues as chlorophyll (B73375) is degraded by photooxidation, ultimately leading to plant death. nih.gov Several studies have designed and synthesized pyrazole (B372694) aromatic ketone analogs that have shown excellent herbicidal activity against various weeds by targeting HPPD. nih.gov For instance, certain pyrazole derivatives have demonstrated potent pre- and post-emergence herbicidal activities with distinct bleaching symptoms and, in some cases, high crop safety for crops like maize, cotton, and wheat.

Another significant herbicidal mechanism associated with pyrazole derivatives is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netcornell.edu PPO is an enzyme involved in the synthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. dntb.gov.ua This reactive oxygen species causes rapid lipid peroxidation and membrane damage, leading to the swift necrosis of plant tissues. researchgate.netdntb.gov.ua Phenylpyrazoles are a recognized class of PPO-inhibiting herbicides. researchgate.net

Furthermore, some pyrazole derivatives have been found to inhibit photosynthetic electron transport (PET). researchgate.net These compounds can interfere with the light-driven reduction of ferricyanide (B76249) by isolated chloroplasts, effectively halting the energy production necessary for plant survival. basf.usmdpi.combohrium.com

The herbicidal activity is highly dependent on the specific substitutions on the pyrazole ring. For example, studies on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles revealed that compounds with a 2,2,2-trifluoroethyl group at the 1-position of the pyrazole ring showed enhanced herbicidal effects. nih.gov One such compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, exhibited significant bleaching activity and excellent post-emergence herbicidal effects against Digitaria sanguinalis L. nih.govresearchgate.net

Compound ClassTarget Weed(s)Observed EffectReference(s)
Pyrazole Aromatic Ketone AnalogsChenopodium serotinum, Stellaria media, Brassica junceaExcellent herbicidal activity at 37.5 g ha⁻¹ nih.gov
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineDigitaria sanguinalis L.Excellent post-emergence herbicidal effect at 750 g a.i. ha⁻¹ nih.govresearchgate.net
Phenylpyridine moiety-containing pyrazole derivativesDigitaria sanguinalis, Abutilon theophrasti, Eclipta prostrataModerate post-emergence inhibitory activities at 150 g a.i./hm² researchgate.net

Fungicidal Efficacy and Resistance Management Strategies

The pyrazole scaffold, particularly when substituted with a trifluoromethyl group, is a cornerstone in the development of modern fungicides. These compounds have demonstrated broad-spectrum activity against a variety of devastating plant pathogenic fungi.

A significant class of pyrazole-based fungicides are the succinate (B1194679) dehydrogenase inhibitors (SDHIs). These fungicides target complex II in the mitochondrial respiratory chain, disrupting the fungus's energy supply. Pyrazole-4-carboxamides are a major group of SDHIs, and derivatives containing a trifluoromethyl group have shown potent activity. For example, a series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives exhibited excellent and broad-spectrum in vitro and in vivo antifungal activities. bohrium.comarabjchem.org Compound Y13 from this series showed noteworthy efficacy against several pathogens, including Gibberella zeae and Botrytis cinerea. bohrium.comarabjchem.org

Interestingly, the mechanism of action for some of these novel pyrazole carboxamides may not be limited to SDHI activity. Studies on compound Y13 suggest that it may also disrupt the cell membrane of the mycelium, leading to fungal growth inhibition through a mechanism potentially different from traditional amides. bohrium.com Other research has also pointed to pyrazole carboxamides destroying fungal cell walls or membranes, causing leakage of cellular contents. nih.gov

The fungicidal efficacy of these compounds has been demonstrated against a wide range of pathogens. For instance, certain pyrazole derivatives have shown high activity against Botrytis cinerea, Rhizoctonia solani, Valsa mali, and Fusarium graminearum. nih.gov One study found that a compound containing a p-trifluoromethyl-phenyl moiety had EC50 values as low as 1.638 µg/mL against Thanatephorus cucumeris. nih.gov

Fungicidal Activity of Selected 5-Trifluoromethyl Pyrazole Derivatives

CompoundPathogenEC50 (mg/L)Reference(s)
Y13 (1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative)Gibberella zeae13.1 bohrium.comarabjchem.org
Y13 (1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative)Botrytis dothidea14.4 bohrium.comarabjchem.org
Y13 (1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative)Fusarium prolifeatum13.3 bohrium.comarabjchem.org
Y13 (1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative)Fusarium oxysporum21.4 bohrium.comarabjchem.org
Compound 26 (containing a p-trifluoromethyl-phenyl moiety)Thanatephorus cucumeris1.638 nih.gov
Compound 26 (containing a p-trifluoromethyl-phenyl moiety)Valsa mali1.787 nih.gov
Compound 26 (containing a p-trifluoromethyl-phenyl moiety)Rhizoctonia solani2.182 nih.gov
Compound 26 (containing a p-trifluoromethyl-phenyl moiety)Botrytis cinerea2.432 nih.gov

Resistance Management Strategies

The development of fungicide resistance is a significant threat to sustainable agriculture. cornell.eduokstate.edu Since many pyrazole fungicides have a single-site mode of action (e.g., SDHIs), they are at a medium to high risk for resistance development. cornell.edu Resistance can arise from a single mutation in the target protein, rendering the fungicide less effective. cornell.edu

Effective resistance management is crucial to prolong the utility of these fungicides. Key strategies include:

Alternation and Tank-Mixing: Fungicides with different modes of action (different FRAC groups) should be used in rotation or as tank-mix partners. basf.us This reduces the selection pressure for resistance to any single mode of action.

Limiting Applications: The number of applications of at-risk fungicides, such as single-site inhibitors, should be limited per growing season. nih.gov

Monitoring: Regular monitoring of pathogen populations for shifts in fungicide sensitivity can provide early warnings of resistance development, allowing for timely adjustments to control strategies. nih.gov

Insecticidal Properties and Neurological Impact Investigations

The trifluoromethyl-pyrazole scaffold is also a critical component in a number of commercially successful insecticides. These compounds primarily act on the central nervous system of insects, leading to hyperexcitation, paralysis, and death.

The primary mode of action for many pyrazole-based insecticides is the antagonism of the gamma-aminobutyric acid (GABA) receptor. These compounds block the GABA-gated chloride channels in nerve cells. nih.gov This inhibition prevents the influx of chloride ions, which normally has a dampening effect on nerve signals. The disruption of this inhibitory neurotransmission leads to uncontrolled neuronal firing and the subsequent lethal overstimulation of the insect's central nervous system. nih.gov

Fipronil, a well-known phenylpyrazole insecticide, operates through this mechanism. It exhibits a selective toxicity, binding more strongly to insect GABA receptors than to those of mammals. nih.gov Research into analogs of such compounds, including those with the 5-trifluoromethyl-phenylpyrazolone core, is ongoing to develop new insecticides with potentially improved safety profiles and to combat rising insecticide resistance. nih.gov

Plant Growth Regulator Potential and Crop Enhancement

While the primary focus of research on this compound derivatives has been on their pesticidal activities, the broader family of pyrazole compounds has shown potential in modulating plant growth. The complex interactions of these chemical structures with plant physiology suggest that some derivatives could be developed as plant growth regulators (PGRs).

PGRs can influence various aspects of plant development, including germination, root growth, flowering, and fruit set. The development of pyrazole-based PGRs is an area that warrants further investigation. By modifying the substituents on the pyrazole ring, it may be possible to fine-tune the biological activity away from pesticidal effects and towards growth enhancement or stress tolerance in crops. Currently, specific research detailing the use of this compound derivatives as plant growth regulators is limited in publicly available literature.

Environmental Fate and Ecotoxicological Assessment of Agrochemical Analogs

The environmental fate and ecotoxicological profile of any agrochemical are critical considerations for its registration and use. For derivatives of this compound, these aspects are under continuous evaluation. The trifluoromethyl group, while often enhancing pesticidal activity, can also influence the persistence and degradation of the molecule in the environment.

The environmental fate of a pesticide encompasses its behavior in soil, water, and air, including processes like degradation (biotic and abiotic), sorption to soil particles, and potential for leaching into groundwater. The ecotoxicological assessment evaluates the potential harm to non-target organisms, such as beneficial insects (e.g., pollinators), aquatic life, birds, and soil microorganisms.

For example, major metabolites of some phenylpyrazole insecticides have been detected in various environmental matrices, including water, soil, and animal products, raising concerns about their environmental impact. nih.gov This has driven the development of second-generation analogs with potentially more favorable environmental profiles. nih.gov A thorough assessment of the persistence, bioaccumulation, and toxicity of any new this compound derivative is a prerequisite for its sustainable use in agriculture.

Mechanistic Investigations of Reactions Involving 5 Trifluoromethyl 1h Pyrazol 3 2h One

Kinetic Studies for Reaction Pathway Elucidation

Kinetic studies are a powerful tool for determining the sequence of elementary steps in a reaction mechanism and identifying the rate-determining step. By monitoring the concentration of reactants, intermediates, and products over time, valuable information about the reaction order, rate constants, and activation parameters can be obtained.

In the context of pyrazolone (B3327878) chemistry, kinetic analysis has been instrumental in understanding alkylation reactions, which can occur at multiple nucleophilic sites (N1, N2, O, or C4). The regioselectivity of these reactions is often dependent on a delicate balance between kinetic and thermodynamic control.

For the closely related compound, 3-trifluoromethyl-1H-pyrazol-5-ol, studies on its methylation with diazomethane (B1218177) have shown the formation of multiple products, indicating competitive reaction pathways. The product distribution can provide insights into the relative rates of attack at different positions. Under kinetically controlled conditions (typically at lower temperatures), the product ratio is determined by the relative heights of the activation energy barriers for each pathway. In contrast, under thermodynamic control (higher temperatures and longer reaction times), the most stable product isomer will predominate.

A computational study on the alkylation of a substituted pyrazole (B372694) with N-methyl chloroacetamide provided calculated activation energies for the competing N1 and N2 alkylation pathways. The results indicated a lower activation energy for N2 alkylation, suggesting it to be the kinetically favored pathway. wuxibiology.com This prediction was consistent with the experimental observation that the N2-alkylated product was formed exclusively. wuxibiology.com

Table 1: Calculated Activation Energies for Competing Alkylation Pathways of a Substituted Pyrazole wuxibiology.com

Alkylation PositionAlkylating AgentCalculated Activation Energy (kcal/mol)Predicted Kinetic Product
N1N-methyl chloroacetamide18.0
N2N-methyl chloroacetamide15.0N2-alkylated product

This table illustrates how computational kinetic data can predict the outcome of a reaction by comparing the activation energies of competing pathways.

Such studies highlight the importance of kinetic analysis in predicting and controlling the regioselectivity of reactions involving the pyrazolone core.

Transition State Analysis in Organic Transformations

Transition state theory provides a framework for understanding reaction rates at a molecular level. The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the bottleneck of the reaction. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for locating and characterizing transition state structures.

For reactions involving 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, transition state analysis can elucidate the geometric and electronic features that govern reactivity and selectivity. For instance, in the case of N-alkylation, DFT calculations can model the transition states for attack at the N1 and N2 positions.

In a computational investigation of pyrazole alkylation, the transition state structures for N1 and N2 methylation were calculated. wuxibiology.com The geometry of the transition states revealed key interactions that stabilize one pathway over the other. For the N2 alkylation, a hydrogen bond between the amide proton of the alkylating agent and the N1 atom of the pyrazole was identified in the transition state structure. wuxibiology.com This additional stabilizing interaction was absent in the transition state for N1 alkylation, thus providing a rationale for the lower activation energy and the observed N2 selectivity. wuxibiology.com

Table 2: Key Geometric Parameters of Calculated Transition States for Pyrazole Alkylation wuxibiology.com

ParameterN1 Alkylation Transition StateN2 Alkylation Transition State
Forming C-N bond distance~2.5 Å~2.3 Å
Hydrogen bond distance (N1-H-N of alkylating agent)Not present2.42 Å
Imaginary Frequency500 cm⁻¹504 cm⁻¹

This table presents key data from a computational transition state analysis, highlighting the structural differences that lead to selectivity.

By analyzing the energetic and geometric properties of transition states, a deeper understanding of the factors controlling the reaction outcome can be achieved, guiding the rational design of catalysts and reaction conditions to favor the desired product.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for identifying these transient species.

In the synthesis of pyrazoles and pyrazolones, several intermediates can be formed. For example, in the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648), hydrazone and pyrazol-ol intermediates are often proposed.

In the synthesis of a trifluoromethylated indenopyrazole, which shares structural similarities with the target compound, both hydrazone and pyrazol-ol intermediates were isolated and characterized. mdpi.com Thin-layer chromatography (TLC) was used to monitor the progress of the reaction and identify the presence of these intermediates. mdpi.com Subsequent chromatographic separation allowed for their isolation, and their structures were confirmed by spectroscopic methods. mdpi.com

Table 3: Spectroscopic Data for Characterization of a Trifluoromethylated Pyrazole and its Intermediate mdpi.com

CompoundTechniqueKey Spectroscopic Data
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one¹H NMR (δ, ppm)2.29 (s, 3H), 7.26 (d, 1H), 7.35–7.59 (m, 3H), 7.91–7.98 (m, 4H)
¹³C NMR (δ, ppm)12.2, 120.6, 122.6, 122.8 (q, J = 285 Hz, CF₃), 124.1, 124.6, 125.1, 128.8 (q, J = 32 Hz, C-CF₃), 130.5, 131.8, 133.7, 134.4, 135.5, 139.9, 141.3, 146.7, 157.1, 183.0
MS (m/z)328 (M⁺), 327 (M-H)⁺, 259 (M-CF₃)⁺
Hydrazone IntermediateTLC (Rf)0.45 (CH₂Cl₂)

This table provides examples of the types of spectroscopic data used to identify and characterize reaction products and intermediates.

The ability to trap and characterize such intermediates provides direct evidence for the proposed reaction pathway and helps to build a more complete picture of the reaction mechanism.

Isotope Effect Studies for Mechanistic Probing

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether a bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. The substitution of an atom with a heavier isotope (e.g., hydrogen with deuterium) typically leads to a decrease in the reaction rate if the bond to that atom is cleaved in the rate-limiting step.

For reactions involving this compound, deuterium (B1214612) isotope effect studies can provide valuable information about proton transfer steps, which are common in the tautomerism and reactions of pyrazolones. The NH and acidic CH protons of the pyrazolone ring are potential sites for isotopic labeling.

The magnitude of the primary KIE (kH/kD) can provide insights into the geometry of the transition state. A large KIE (typically in the range of 3-8 at room temperature) is indicative of a linear, symmetric transition state for proton transfer. Smaller KIEs may suggest a non-linear or asymmetric transition state.

In the context of pyrazolone chemistry, the acidity of the NH proton is a key factor in many of its reactions. The change in the acid dissociation constant (pKa) upon substitution of H₂O with D₂O as the solvent (a solvent isotope effect) can provide information about the nature of the proton transfer to the solvent. Generally, acids are weaker in D₂O than in H₂O, and the magnitude of the pKa difference (ΔpKa = pKa(D₂O) - pKa(H₂O)) can be correlated with the strength of the acid. nih.gov

Table 4: Typical Ranges for Deuterium Kinetic Isotope Effects wikipedia.orglibretexts.org

Type of KIETypical kH/kD ValueMechanistic Implication
Primary3 - 8C-H/N-H bond breaking in the rate-determining step (linear transition state)
Secondary (α)0.9 - 1.25Change in hybridization at the labeled carbon
Secondary (β)1.1 - 1.3Hyperconjugative effects in the transition state
Solvent Isotope Effect (kH₂O/kD₂O)1.5 - 2.5Proton transfer involving the solvent in the rate-determining step

This table summarizes the interpretation of different types of kinetic isotope effects in mechanistic studies.

While specific KIE studies on this compound are not extensively reported, the principles of isotope effects are broadly applicable to understanding its reactivity. For example, a significant KIE upon deuteration of the N-H bond in an alkylation reaction would suggest that deprotonation is involved in the rate-limiting step.

Computational and Theoretical Studies on 5 Trifluoromethyl 1h Pyrazol 3 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one. These calculations provide optimized molecular geometries and a wealth of information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, indicating sites susceptible to electrophilic attack, while regions near the hydrogen atoms would show positive potential.

From these fundamental properties, various global reactivity descriptors can be calculated, as summarized in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors Note: The values below are illustrative for a typical pyrazolone (B3327878) structure and would be specifically calculated for this compound using quantum chemical software.

Descriptor Formula Typical Interpretation
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates higher reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |

These quantum chemical studies allow for a predictive understanding of how this compound will behave in different chemical environments, guiding the design of new synthetic routes and functional materials.

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

The pyrazole (B372694) scaffold is a common feature in many biologically active compounds. Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential for predicting and analyzing how derivatives of this compound might interact with biological targets such as enzymes or receptors.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. For pyrazole derivatives, docking studies have been successfully used to investigate their potential as inhibitors of enzymes like Cyclooxygenase-2 (COX-2) and various protein kinases, which are implicated in inflammation and cancer. nih.govnih.govresearchgate.net The docking process generates a binding score, often expressed as binding energy (e.g., in kJ/mol or kcal/mol), which estimates the affinity of the ligand for the protein. nih.govresearchgate.net The analysis also reveals crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations provide a time-dependent perspective on the ligand-target complex. mdpi.com Starting from a docked pose, an MD simulation calculates the atomic movements over time, offering insights into the stability and conformational dynamics of the complex. mdpi.comnih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the structural stability of the complex over the simulation period. mdpi.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions. mdpi.com

For derivatives of this compound, these simulations could be used to confirm the stability of a docked pose within an enzyme's active site and to rationalize its potential as a therapeutic agent. nih.gov

| Persistent H-Bonds | Key hydrogen bonds maintained during the simulation. | H-bond between pyrazole N-H and a serine residue |

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is crucial for interpreting experimental data and confirming molecular structures. unibo.it DFT calculations can accurately predict various spectroscopic parameters for this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei. nih.gov These predicted spectra can be compared with experimental results to confirm structural assignments, such as distinguishing between different tautomers or regioisomers. nih.govmdpi.com For this specific molecule, predicting the ¹⁹F NMR chemical shift is particularly important for characterizing the trifluoromethyl group. nih.gov

Infrared (IR) Spectroscopy: Quantum chemical calculations can compute vibrational frequencies and their corresponding intensities. superfri.org These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as C=O stretching, N-H bending, or C-F stretching. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions. It can calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopy Parameter Predicted Value Typical Experimental Range
¹H NMR N-H proton (ppm) 11.5 - 12.5 11.0 - 13.0
¹³C NMR Carbonyl Carbon (C=O) (ppm) 165 - 175 160 - 180
¹⁹F NMR CF₃ group (ppm) -60 to -70 -60 to -75
IR C=O stretch (cm⁻¹) 1700 - 1750 1680 - 1730
IR N-H stretch (cm⁻¹) 3200 - 3300 3150 - 3250

| UV-Vis | λmax (nm) | 250 - 280 | 245 - 275 |

Tautomerism and Conformational Analysis

Pyrazolones like this compound can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this class of compounds, three principal tautomers are possible: the NH form (pyrazol-3-one), the OH form (pyrazol-3-ol), and the CH form (pyrazol-4-one). clockss.orgresearchgate.net

Computational chemistry is a powerful tool for studying tautomeric equilibria. By calculating the relative electronic energies (and often, the Gibbs free energies) of all possible tautomers, one can predict which form is the most stable and therefore likely to be the most abundant. mdpi.comresearchgate.net These calculations can also model the influence of the solvent by using continuum solvation models (like the Polarizable Continuum Model, PCM), as the relative stability of tautomers can be highly dependent on the polarity of the environment. mdpi.com

For N-substituted pyrazolones, studies have shown that the OH and NH forms are the most relevant. mdpi.com In nonpolar solvents, the OH form can be favored and may exist as hydrogen-bonded dimers. mdpi.com In contrast, polar solvents like DMSO can stabilize the NH form. mdpi.comresearchgate.net

Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also important. While the pyrazole ring itself is relatively rigid, substituents can have rotational freedom. For derivatives with a substituent on a nitrogen atom (e.g., a phenyl ring), computational methods can determine the preferred dihedral angle between the pyrazole ring and the substituent, which can be influenced by steric hindrance and electronic effects. researchgate.net

Table 4: Relative Energies of Pyrazolone Tautomers in Different Environments (Illustrative)

Tautomeric Form Structure Relative Energy (Gas Phase) Relative Energy (Polar Solvent)
NH-form This compound 0.0 kcal/mol (Reference) 0.0 kcal/mol (Reference)
OH-form 5-(Trifluoromethyl)-1H-pyrazol-3-ol +2.5 kcal/mol +1.5 kcal/mol

| CH-form | 5-(Trifluoromethyl)-1H-pyrazol-4(5H)-one | +8.0 kcal/mol | +6.5 kcal/mol |

Computational Modeling of Reaction Mechanisms

Computational modeling can provide a detailed, step-by-step map of a chemical reaction, offering insights that are often inaccessible through experiments alone. For reactions involving this compound, this involves mapping the potential energy surface that connects reactants to products.

The primary goals of modeling a reaction mechanism are:

Identification of Intermediates and Transition States: Calculations can locate the structures of all stable intermediates and the high-energy transition states that connect them.

Calculation of Activation Energies: The energy difference between a reactant and a transition state is the activation energy (barrier), which determines the rate of that reaction step. By identifying the highest barrier along the reaction pathway, the rate-determining step can be established.

Elucidation of Reaction Selectivity: When a reaction can lead to multiple products (e.g., regioisomers), computational modeling can explain the observed selectivity by comparing the activation energies of the competing pathways. acs.org The pathway with the lower energy barrier will be kinetically favored.

For example, the synthesis of pyrazoles often involves the condensation of a β-diketone with a hydrazine (B178648), which can lead to different regioisomers. mdpi.com Computational modeling can rationalize why one isomer is formed preferentially by examining the transition states for the initial nucleophilic attack and subsequent cyclization and dehydration steps. mdpi.com Similarly, modeling the Vilsmeier-Haack formylation or a Sonogashira coupling on a pyrazole ring can help optimize reaction conditions by providing a deeper understanding of the mechanism. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 5 Trifluoromethyl 1h Pyrazol 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of trifluoromethyl-substituted pyrazolones. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the molecular framework.

¹H NMR: The proton spectrum reveals signals for the N-H and C-H protons of the pyrazolone (B3327878) ring. The N-H proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The proton at the C4 position of the pyrazole (B372694) ring is expected to appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The carbonyl carbon (C3) is typically observed in the downfield region. The carbon atom attached to the trifluoromethyl group (C5) exhibits a characteristic quartet splitting pattern due to scalar coupling with the three fluorine atoms (¹J-CF). Similarly, the adjacent carbon (C4) will show a smaller quartet splitting (²J-CF). nih.gov

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. illinois.edu For 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one, the three equivalent fluorine atoms of the CF₃ group will give rise to a single resonance. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. nih.gov In derivatives, coupling to nearby protons (e.g., ³J-FH) can provide further structural insights. researchgate.net

NucleusTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H10.0 - 12.0br s-N-H
¹H~5.5 - 6.0s-C4-H
¹³C~160 - 170s-C3=O
¹³C~140 - 150q¹J-CF ≈ 270 HzC5-CF₃
¹³C~115 - 125q¹J-CF ≈ 260 HzC F₃
¹³C~90 - 100q²J-CF ≈ 40 HzC4
¹⁹F~ -60 to -65s-CF₃

Note: Data are estimated based on published values for structurally similar trifluoromethyl pyrazole and pyrazolone derivatives. nih.govuniovi.es

Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways, which aids in structural confirmation. Both "soft" and "hard" ionization techniques are employed.

Electrospray Ionization (ESI-MS): As a soft ionization method, ESI is typically used to determine the molecular weight with high accuracy. The compound is usually observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) using ESI can provide the elemental formula with high confidence. nih.gov

Electron Ionization (EI-MS): This hard ionization technique imparts significant energy to the molecule, leading to predictable fragmentation patterns that offer a fingerprint for the compound's structure. nih.gov The fragmentation of pyrazoles and their derivatives often begins with the cleavage of the weakest bonds. researchgate.net For this compound, key fragmentation pathways are expected to include:

Loss of the trifluoromethyl radical: Cleavage of the C5-CF₃ bond.

Ring cleavage: The pyrazole ring can undergo scission, often initiated by the cleavage of the N-N bond, leading to the loss of small neutral molecules like N₂, HCN, or CO. researchgate.netnih.gov

m/z (Nominal)Proposed FragmentIonization Mode
167[M+H]⁺ESI
165[M-H]⁻ESI
166[M]⁺˙EI
97[M - CF₃]⁺EI
69[CF₃]⁺EI

Note: Fragmentation patterns are proposed based on general principles of mass spectrometry and studies of related pyrazole structures. researchgate.netkobv.de

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within the molecule. ksu.edu.sa These two methods are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands:

N-H Stretching: A broad band typically appears in the region of 3100-3300 cm⁻¹, characteristic of the N-H group involved in hydrogen bonding.

C=O Stretching: A strong, sharp absorption band is expected between 1680-1720 cm⁻¹ for the pyrazolone carbonyl group. mdpi.com

C=C and C=N Stretching: Vibrations associated with the pyrazole ring typically occur in the 1400-1600 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, usually found in the 1100-1350 cm⁻¹ range. nih.gov

Raman Spectroscopy: While less commonly reported for this specific class of compounds, Raman spectroscopy can provide complementary data. nih.gov The C=C and C=N ring vibrations are often strong in the Raman spectrum. The C-F stretching modes are also typically Raman active. The technique is particularly useful for analyzing solid samples and can provide information about the crystal lattice vibrations in the low-frequency region.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100 - 3300ν(N-H) stretchMedium-Broad
1680 - 1720ν(C=O) stretchStrong
1400 - 1600ν(C=C), ν(C=N) ring stretchMedium
1100 - 1350ν(C-F) stretchVery Strong

Note: Frequencies are approximate and based on data for related pyrazolone and trifluoromethyl-containing compounds. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structural Determination

Studies on substituted trifluoromethyl pyrazolones reveal key structural features:

Planarity: The five-membered pyrazolone ring is generally planar or nearly planar. spast.org

Bond Lengths and Angles: Crystallography provides precise measurements of all bond lengths and angles, confirming the pyrazolone tautomer and the geometry of the trifluoromethyl group.

Intermolecular Interactions: A crucial aspect revealed by X-ray crystallography is the pattern of intermolecular interactions. For N-unsubstituted pyrazolones, extensive hydrogen bonding is expected. Specifically, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor, leading to the formation of chains or more complex networks in the crystal lattice. spast.orgnih.gov These interactions govern the packing of molecules in the solid state.

ParameterTypical Value/System (from derivatives)Significance
Crystal SystemMonoclinic, Orthorhombic, etc.Describes the symmetry of the unit cell
Space GroupP2₁/c, P-1, etc. spast.orgnih.govDefines the symmetry elements within the crystal
H-Bonding MotifN-H···O=CConfirms intermolecular connectivity and supramolecular structure
Pyrazole RingPlanarConfirms the aromatic character and conformation

Note: Data are derived from published crystal structures of related compounds like 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol and other pyrazolone derivatives. spast.orgnih.govresearchgate.net

Chromatographic Techniques (HPLC, GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity analysis. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol, is typically employed. Detection is commonly performed using a UV detector. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives that are sufficiently volatile and thermally stable, GC-MS provides excellent separation and identification capabilities. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer, providing a mass spectrum for each eluted peak. This is a powerful tool for identifying minor impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.goveur.nl This technique is invaluable for analyzing reaction mixtures and identifying unknown impurities without the need for isolation. nih.govmdpi.comresearchgate.net It provides the retention time, molecular weight, and, with tandem MS (MS/MS), fragmentation data for each component.

TechniqueStationary Phase (Example)Mobile Phase/Carrier Gas (Example)DetectorPrimary Application
HPLCC18 SilicaAcetonitrile/Water GradientUV-VisPurity assessment, quantification
GC-MSDB-5 (or similar)HeliumMass SpectrometerAnalysis of volatile derivatives, impurity identification
LC-MSC18 SilicaAcetonitrile/Water Gradient with Formic AcidMass SpectrometerImpurity profiling, reaction monitoring, quantification

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies

While established methods for synthesizing pyrazolone (B3327878) derivatives exist, future research will likely focus on developing more efficient, regioselective, and sustainable synthetic routes. nih.govacs.org Key areas for exploration include:

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. enamine.net Investigating the synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one and its derivatives using flow chemistry could lead to higher yields, reduced reaction times, and more scalable processes. enamine.net

Catalysis: The use of novel catalytic systems, including organocatalysis, photocatalysis, and nanocatalysis, could provide new pathways for the synthesis of trifluoromethylated pyrazoles. researchgate.netnoviams.com Research into catalytic reagents that are more selective and can operate under milder conditions is a significant trend. noviams.com For instance, developing catalysts for the direct and regioselective trifluoromethylation of pyrazolone precursors would be a substantial advancement.

Regiocontrolled Synthesis: The reaction of unsymmetrical starting materials, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with hydrazines, can lead to mixtures of regioisomers. enamine.netresearchgate.net Future methodologies will aim for higher regioselectivity to avoid costly and complex separation processes. nih.govgoogle.com Studies have shown that the choice of solvent and the nature of the hydrazine (B178648) (e.g., free base vs. hydrochloride salt) can dramatically influence the regiochemical outcome, a principle that warrants further investigation for broader applicability. nih.govresearchgate.net

Synthetic ApproachPotential AdvantagesResearch Focus
Flow Chemistry Increased efficiency, safety, and scalability. enamine.netOptimization of reaction parameters in continuous flow systems. enamine.net
Novel Catalysis Higher selectivity, milder reaction conditions, reduced waste. noviams.comDevelopment of organocatalysts or photocatalysts for C-CF3 bond formation.
Regiocontrolled Methods Simplified purification, improved overall yield. nih.govExploring solvent effects and substrate modifications to control isomer formation. nih.govresearchgate.net

Integration into Materials Science and Polymer Chemistry

The electronic properties imparted by the trifluoromethyl group make pyrazole (B372694) derivatives attractive candidates for advanced materials. mdpi.com Future research can explore the integration of the this compound scaffold into functional materials.

Organic Electronics: Trifluoromethyl-substituted pyrazoloquinolines have been investigated as materials for photovoltaic and electroluminescent applications. mdpi.com The high thermal stability and potential for forming well-ordered structures make these compounds suitable for use in Organic Light Emitting Diodes (OLEDs) and organic solar cells. sci-hub.semdpi.com Future work could involve synthesizing polymers or dendrimers incorporating the this compound unit to tailor their optoelectronic properties.

Polymer Additives: The pyrazolone ring can act as a ligand for metal ions. Polymers functionalized with this compound could be used for metal ion sensing, extraction, or as catalysts. The trifluoromethyl group can enhance the polymer's thermal stability and chemical resistance.

Fluoropolymers: Incorporating the title compound as a monomer or functional group into fluoropolymers could create materials with unique surface properties, such as hydrophobicity and low friction, suitable for specialized coatings and membranes.

Applications in Supramolecular Chemistry and Host-Guest Systems

The ability of the pyrazole ring to participate in hydrogen bonding and π-π stacking makes it a valuable building block in supramolecular chemistry. nih.gov

Crystal Engineering: Understanding the intermolecular interactions, such as hydrogen bonds between the pyrazolone's N-H and C=O groups, is crucial for designing crystalline materials with specific architectures and properties. nih.govresearchgate.net Research into the co-crystallization of this compound with other molecules could lead to the creation of novel supramolecular assemblies. nih.gov

Host-Guest Chemistry: The pyrazolone cavity can potentially encapsulate guest molecules. rsc.org By modifying the scaffold, it may be possible to create tailored hosts for specific guests, with applications in sensing, separation, or controlled release. Host-guest doping strategies have been shown to modulate the photophysical properties of guest molecules, a principle that could be applied to systems involving pyrazolone hosts. nih.gov

Self-Assembling Systems: Derivatives of this compound could be designed to self-assemble into complex structures like gels, liquid crystals, or nanofibers. These materials could find applications in areas ranging from tissue engineering to molecular electronics.

Leveraging Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery. nih.govnih.gov These computational tools can accelerate the design and optimization of new molecules based on this compound.

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the properties of novel, unsynthesized pyrazolone derivatives. nih.govresearchgate.net This allows for the rapid virtual screening of large compound libraries to identify candidates with desired characteristics, be it for materials science or other applications. nih.govinfontd.org

De Novo Design: Generative AI models can design entirely new molecules from scratch. nih.gov By providing the model with a set of desired properties, it can generate novel pyrazolone structures that are predicted to be active and synthetically feasible. This approach can overcome the limitations of human intuition and explore a much broader chemical space. rsc.org

Synthesis Prediction: AI tools can also assist in planning the synthesis of target molecules by predicting reaction outcomes and suggesting optimal reaction pathways. This can save significant time and resources in the laboratory by prioritizing high-yield, efficient synthetic routes. infontd.org

AI/ML ApplicationDescriptionPotential Impact on Research
Predictive Modeling (QSAR) Uses existing data to predict the properties of new compounds. nih.govRapidly identifies promising candidates from large virtual libraries. nih.gov
Generative AI Designs novel molecular structures with desired properties. nih.govAccelerates the discovery of innovative compounds with enhanced performance. rsc.org
Synthesis Planning Predicts optimal synthetic routes for target molecules.Reduces experimental effort and resource consumption in chemical synthesis.

Sustainable Development and Circular Economy Principles in Compound Utilization

Integrating principles of green chemistry and the circular economy into the lifecycle of this compound is essential for future research and industrial application. circle-economy.commdpi.com

Green Synthesis: Future synthetic methodologies should prioritize the 12 principles of green chemistry. This includes using renewable feedstocks, minimizing waste by improving atom economy, employing safer solvents, and designing energy-efficient processes that operate at ambient temperature and pressure. noviams.com

Design for Degradation: For applications where environmental release is possible, designing derivatives of the compound that are biodegradable is a key goal. noviams.com Green chemistry principles advocate for creating chemicals that break down into innocuous products after their intended use, preventing persistence and accumulation in the environment. noviams.com

Circular Economy: A circular economy aims to eliminate waste and keep materials in use. ellenmacarthurfoundation.orgellenmacarthurfoundation.org For pyrazolone-based materials, this could involve designing products for disassembly and recovery, allowing the core chemical structure to be recycled or remanufactured. circle-economy.com Research into chemical recycling processes that can break down polymers and recover valuable monomers like this compound will be crucial for closing the material loop. noviams.com

Q & A

Basic: What are the common synthetic routes for 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one derivatives, and how are intermediates characterized?

Answer:
Derivatives are typically synthesized via multistep nucleophilic substitution (e.g., alkylation/arylation at the pyrazolone N1 or C5 positions) or condensation reactions (e.g., Knoevenagel reactions with aldehydes). For example:

  • General Procedure D/E involves reacting substituted amines with bromomethyl intermediates in THF under inert conditions to yield aminomethyl derivatives .
  • NMR (¹H/¹³C) and ESI-MS are critical for characterizing intermediates. For instance, 5-((methyl(naphthalen-2-yl)amino)methyl)-1H-pyrazol-3(2H)-one shows distinct methylene proton signals at δ 4.2–4.5 ppm and [M+H]+ peaks at m/z 254.1 .
  • Elemental analysis (C, H, N) validates purity, with deviations <0.4% indicating successful synthesis .

Advanced: How can regioselectivity challenges in trifluoromethylpyrazolone synthesis be addressed?

Answer:
Regioselectivity issues arise in electrophilic substitution (e.g., halogenation) or cyclization reactions due to steric and electronic effects of the trifluoromethyl group. Strategies include:

  • Temperature control : Lower temperatures favor kinetic products (e.g., C5 substitution over N1) .
  • Directing groups : Use of electron-withdrawing substituents (e.g., 3,4-difluorophenyl) to guide reaction pathways. For example, 4-((2-chloro-6-methoxyquinolin-3-yl)methylene)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one was synthesized via microwave-assisted condensation, achieving regioselective C=C bond formation .
  • Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices and charge distribution .

Basic: What spectroscopic techniques are used to confirm the structure of trifluoromethylpyrazolone derivatives?

Answer:

  • ¹H/¹³C NMR : Key signals include pyrazolone ring protons (δ 5.5–6.5 ppm for C=O adjacent protons) and trifluoromethyl carbons (δ 120–125 ppm, quartet due to ¹JCF coupling) .
  • FT-IR : Strong C=O stretching at 1680–1720 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ for 5-(indolin-1-ylmethyl)-1H-pyrazol-3(2H)-one at m/z 216.1) .

Advanced: How can contradictory NMR data in pyrazolone derivatives be resolved?

Answer:
Contradictions (e.g., unexpected splitting or integration) may stem from tautomerism (keto-enol equilibrium) or dynamic processes (rotamerism). Mitigation methods:

  • Variable-temperature NMR : Cooling to –40°C slows tautomer interconversion, simplifying spectra .
  • Deuterated solvent screening : DMSO-d₆ stabilizes enol forms, while CDCl₃ favors keto forms .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HMBC correlations confirm connectivity in 5-((3,5-dichlorophenylthio)methyl)-1H-pyrazol-3(2H)-one .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of trifluoromethylpyrazolones?

Answer:

  • Mutant SOD1-G93A aggregation inhibition : Use HEK293T cells transfected with SOD1G93A and quantify aggregates via Western blot or fluorescence polarization (EC50 values as low as 170 nM reported) .
  • Antimicrobial activity : Disc diffusion assays against S. aureus or E. coli, with MIC determination via broth microdilution. For example, pyrazolones with azo groups showed higher activity than amoxicillin due to nitrogen-rich pharmacophores .
  • Cytotoxicity profiling : MTT assays on human fibroblasts to assess therapeutic index .

Basic: How is crystallographic data used to validate pyrazolone derivatives?

Answer:

  • Single-crystal X-ray diffraction : Resolves tautomeric states and hydrogen-bonding networks. For example, Etter’s graph-set analysis identifies recurring motifs (e.g., R₂²(8) rings in 4-[(Z)-(2-furyl)(2-naphthylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5-one) .
  • SHELX suite : SHELXL refines structures using least-squares minimization, with R1 <0.05 for high-quality data .

Advanced: How can computational methods predict trifluoromethylpyrazolone interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Models binding to enzymes like carbonic anhydrase IX (docking scores <–9 kcal/mol indicate strong affinity) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns suggests stable binding) .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups enhance mutant SOD1 inhibition .

Advanced: What strategies improve the stability of pyrazolone derivatives in pharmacokinetic studies?

Answer:

  • Prodrug design : Esterification of hydroxyl groups (e.g., acetyl protection) enhances plasma stability .
  • Microsomal stability assays : Identify metabolic hotspots (e.g., oxidation at benzylic positions) for structural blocking .
  • Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.